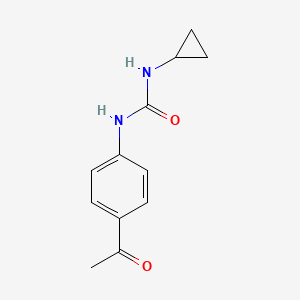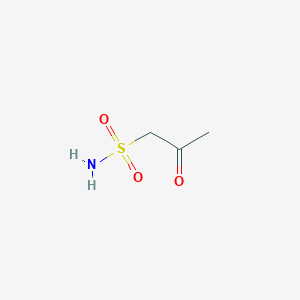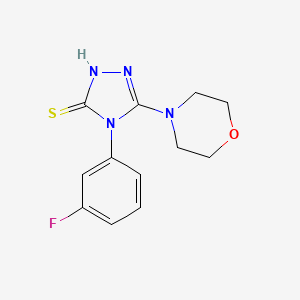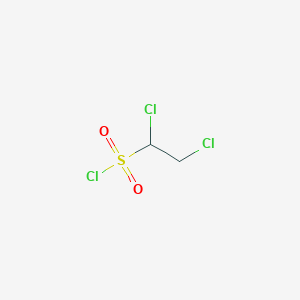
1,2-Dichloroethane-1-sulfonyl chloride
Übersicht
Beschreibung
1,2-Dichloroethane-1-sulfonyl chloride is a chlorinated hydrocarbon compound with significant industrial and scientific applications. It is a colorless liquid with a chloroform-like odor and is primarily used as an intermediate in the synthesis of various chemical products.
Vorbereitungsmethoden
The synthesis of 1,2-Dichloroethane-1-sulfonyl chloride typically involves the chlorination of ethylene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1,2-Dichloroethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler chlorinated hydrocarbons.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloroethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl chlorides and other sulfonic acid derivatives.
Biology: In biological research, it is used to modify proteins and other biomolecules through sulfonation reactions.
Industry: Industrial applications include its use as a solvent and as an intermediate in the production of various chemical products, including pesticides and dyes.
Wirkmechanismus
The mechanism of action of 1,2-Dichloroethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. The molecular targets of this compound include various nucleophilic sites on organic molecules, such as hydroxyl and amine groups. The pathways involved in its reactions typically include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloroethane-1-sulfonyl chloride can be compared with other similar compounds such as:
1,2-Dichloroethane: A chlorinated hydrocarbon used primarily as a solvent and in the production of vinyl chloride.
1,1,1-Trichloroethane: Another chlorinated solvent with similar applications but different chemical properties.
Vinyl chloride: A key industrial chemical used in the production of polyvinyl chloride (PVC).
The uniqueness of this compound lies in its specific reactivity and applications in sulfonation reactions, which are not as prominent in the other similar compounds.
Eigenschaften
IUPAC Name |
1,2-dichloroethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O2S/c3-1-2(4)8(5,6)7/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQUBRWYXSQPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


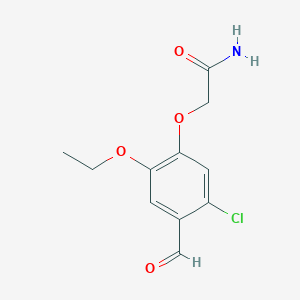
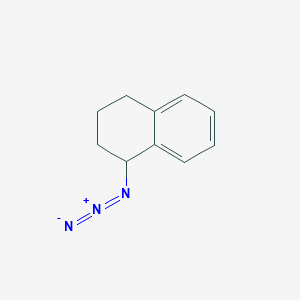
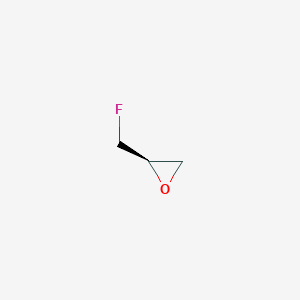
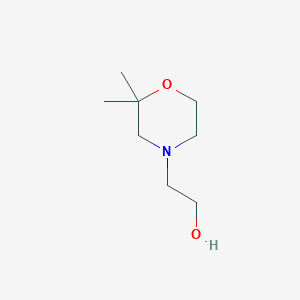

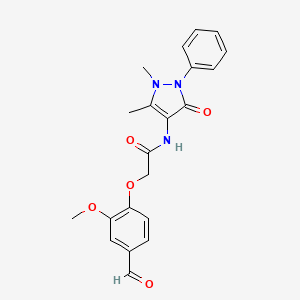

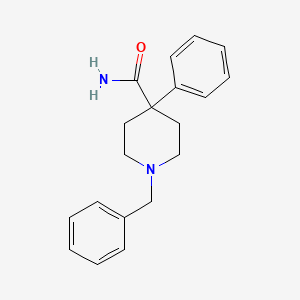
![1-[1-(4-Chlorophenyl)cyclobutyl]ethanone](/img/structure/B3387544.png)

